molecular formula C18H21N7S B12269940 4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12269940
M. Wt: 367.5 g/mol
InChI Key: IAJOSKNFCHXMIC-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrrolidinyl and piperazinyl groups, along with a thieno[3,2-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents sequentially. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine core can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of reduced pyrimidine derivatives.

Scientific Research Applications

4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester: Shares the pyrrolidinyl group but differs in the core structure.

    Pyridin-3-ylmethylene-(4-p-tolyl-piperazin-1-yl)-amine: Contains a piperazinyl group but has a different core and substituents.

Uniqueness

4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to the combination of its pyrimidine core with the thieno[3,2-d]pyrimidine and piperazinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21N7S

Molecular Weight

367.5 g/mol

IUPAC Name

4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C18H21N7S/c1-2-7-23(6-1)15-3-5-19-18(22-15)25-10-8-24(9-11-25)17-16-14(4-12-26-16)20-13-21-17/h3-5,12-13H,1-2,6-11H2

InChI Key

IAJOSKNFCHXMIC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=NC5=C4SC=C5

Origin of Product

United States

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